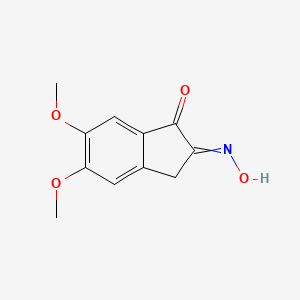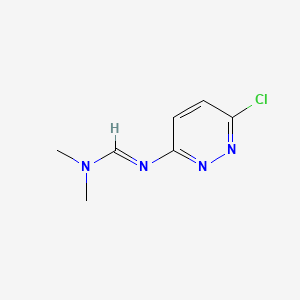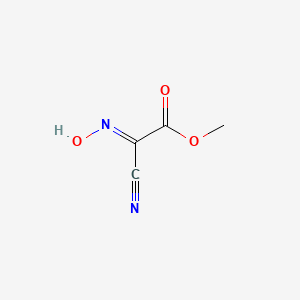
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
概要
説明
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid (DMCPC) is an organic compound belonging to the class of piperidine carboxylic acids. It has the chemical formula C9H16N2O3 and a molecular weight of 200.24 g/mol . DMCPC is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 200.24 g/mol .科学的研究の応用
Hydrogen Bonding in Proton-Transfer Compounds :
- The study by Smith and Wermuth (2010) investigated the hydrogen bonding in proton-transfer compounds involving isonipecotamide (a derivative of piperidine-4-carboxamide) with nitro-substituted benzoic acids. These compounds exhibit hydrogen-bonded structures with different dimensions, demonstrating the potential of piperidine derivatives in molecular assembly and highlighting the utility of cyclic hydrogen-bonding motifs (Smith & Wermuth, 2010).
Structural and Spectroscopic Studies :
- Research by Dega-Szafran et al. (2006) focused on the crystal structure and spectroscopic properties of complexes involving 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid. This study highlighted the structural conformations and hydrogen bonding in these complexes (Dega-Szafran et al., 2006).
X-Ray, NMR, and DFT Studies :
- Bartoszak-Adamska et al. (2011) conducted a detailed analysis of a diastereomeric complex of piperidine-3-carboxylic acid, combining X-ray analysis, NMR spectroscopy, and DFT calculations. This work provided insights into
Synthesis and Spectroscopic Applications :
- The study by Anioła et al. (2016) explored the synthesis, spectroscopic, and theoretical aspects of piperidinium-3-carboxylic acid complexes. This research contributes to understanding the molecular interactions and properties of these compounds, which can be crucial for their application in various scientific fields (Anioła et al., 2016).
Molecular Assembly and Hydrogen Bonding Patterns :
- Research by Smith and Wermuth (2012) focused on the hydrogen bonding patterns in proton-transfer compounds of isonipecotamide with various aromatic carboxylate anions. This study provides insights into the utility of piperidine derivatives in generating stable hydrogen-bonded systems (Smith & Wermuth, 2012).
Catalytic Applications in Organic Synthesis :
- Ghorbani‐Choghamarani and Azadi (2015) investigated the use of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a catalyst in organic synthesis. This demonstrates the potential of piperidine derivatives in enhancing the efficiency and reusability of catalysts in chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Conformational Analysis and Chemical Properties :
- Dega-Szafran et al. (2002) provided a comprehensive conformational analysis of 1-piperidineacetic acid, employing X-ray diffraction, FTIR, and ab initio calculations. This research offers valuable information on the structural properties and potential applications of piperidine derivatives in various scientific domains (Dega-Szafran et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBOXGMTKVHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408089 | |
| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid | |
CAS RN |
333985-79-8 | |
| Record name | 1-[(Dimethylamino)carbonyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333985-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

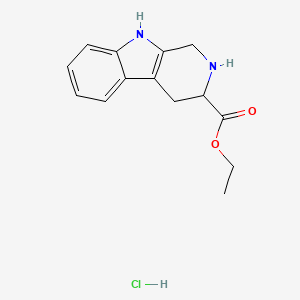
![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)
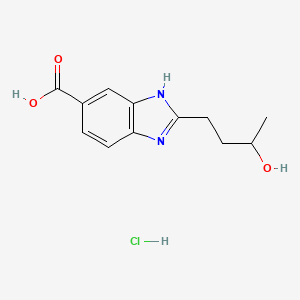
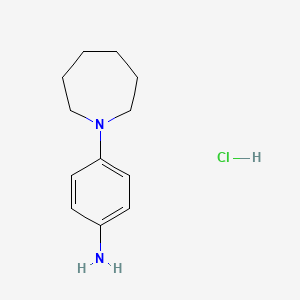


![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)
